Cas no 1009746-52-4 (2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one)
![2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one structure](https://ja.kuujia.com/scimg/cas/1009746-52-4x500.png)
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- 2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- 1H-Pyrrolo[1,2-c]imidazol-1-one, hexahydro-2-(5-methyl-3-isoxazolyl)-3-[4-(methylthio)phenyl]-
- 2-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylsulfanylphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
- F0637-0494
- SR-01000907457-1
- SR-01000907457
- AKOS024589947
- VU0493930-1
- 1009746-52-4
-
- インチ: 1S/C17H19N3O2S/c1-11-10-15(18-22-11)20-16(12-5-7-13(23-2)8-6-12)19-9-3-4-14(19)17(20)21/h5-8,10,14,16H,3-4,9H2,1-2H3
- InChIKey: OUBJKJLTRFXYAR-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(SC)C=C2)N(C2C=C(C)ON=2)C(=O)C2CCCN12
計算された属性
- 精确分子量: 329.11979803g/mol
- 同位素质量: 329.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 455
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 588.9±50.0 °C(Predicted)
- 酸度系数(pKa): 3.62±0.40(Predicted)
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0637-0494-5μmol |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
1009746-52-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0637-0494-3mg |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
1009746-52-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0637-0494-5mg |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
1009746-52-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0637-0494-1mg |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
1009746-52-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0637-0494-10μmol |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
1009746-52-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0637-0494-2μmol |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
1009746-52-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0637-0494-4mg |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
1009746-52-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0637-0494-2mg |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
1009746-52-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0637-0494-10mg |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
1009746-52-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-oneに関する追加情報
Introduction to 2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (CAS No. 1009746-52-4)
The compound 2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, identified by its CAS number 1009746-52-4, represents a fascinating molecule in the realm of medicinal chemistry. This heterocyclic structure combines several pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development. The presence of fused rings, including an oxazole moiety and a hexahydro-pyrrolo[1,2-c]imidazole scaffold, along with functional groups such as a methylsulfanylphenyl substituent, suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
Recent advancements in the field of heterocyclic chemistry have highlighted the importance of such complex molecular architectures in designing novel bioactive compounds. The oxazole ring, known for its stability and prevalence in natural products, often serves as a key pharmacophore in medicinal chemistry. Its incorporation into the molecular framework of this compound may contribute to its binding affinity and selectivity towards specific biological receptors. Moreover, the hexahydro-pyrrolo[1,2-c]imidazole core is a well-studied scaffold in drug discovery, exhibiting diverse biological activities due to its ability to adopt favorable conformations that interact with biological targets.
The methylsulfanylphenyl group attached to the hexahydro-pyrrolo[1,2-c]imidazole ring introduces an additional layer of complexity and functionality. This substituent can influence both the electronic properties and steric environment of the molecule, potentially modulating its interaction with biological targets. The sulfur atom in the methylsulfanyl group may participate in hydrogen bonding or coordinate with metal ions, further enhancing the compound's binding potential. Such structural features are often exploited in drug design to optimize potency and selectivity.
In the context of contemporary pharmaceutical research, this compound aligns with the growing interest in multitargeted ligands—molecules capable of interacting with multiple biological receptors or pathways simultaneously. The combined presence of an oxazole, a hexahydro-pyrrolo[1,2-c]imidazole, and a methylsulfanylphenyl group suggests that this compound could exhibit dual or even polypharmacological activity. Such properties are highly desirable in modern drug development, as they may lead to more effective therapies with fewer side effects.
Recent studies have demonstrated the potential of heterocyclic compounds like this one in various therapeutic areas. For instance, derivatives of the hexahydro-pyrrolo[1,2-c]imidazole scaffold have been investigated for their antimicrobial and anti-inflammatory properties. Similarly, compounds containing an oxazole ring have shown promise as kinase inhibitors and antiviral agents. The unique combination of these structural elements in this compound may endow it with similar or even enhanced biological activities.
The synthesis of this compound involves intricate organic transformations that highlight the skill and precision required in medicinal chemistry. The construction of the hexahydro-pyrrolo[1,2-c]imidazole core typically requires multi-step sequences involving cyclization reactions and subsequent functionalization. The introduction of the 5-methyl-1,2-oxazol-3-yl moiety further complicates the synthetic route but is crucial for achieving the desired pharmacological profile. The final step involves incorporating the 4-(methylsulfanyl)phenyl group, which demands careful consideration to ensure regioselectivity and high yield.
In terms of computational studies, molecular modeling techniques have been increasingly employed to predict the binding modes and affinity of such compounds towards biological targets. These simulations can provide valuable insights into how structural modifications might influence biological activity. For example, virtual screening experiments could help identify potential binding sites on target proteins or enzymes where this compound might interact effectively. Such computational approaches are integral to modern drug discovery pipelines.
The pharmacokinetic properties of this compound are also critical considerations during its development. Factors such as solubility, stability, metabolic clearance rates, and distribution must be evaluated to determine its feasibility as a drug candidate. Advanced techniques like high-throughput screening (HTS) and structure-based drug design (SBDD) can aid in optimizing these properties by providing rapid assessments of various molecular parameters.
Future research directions may include exploring derivatives of this compound to enhance its pharmacological profile further. By modifying substituents or altering the core structure slightly, researchers can fine-tune its activity towards specific therapeutic targets while maintaining overall efficacy. Additionally, investigating its mechanism of action will be essential for understanding how it interacts with biological systems at a molecular level.
In conclusion,2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (CAS No. 1009746-52-4) represents a structurally complex and potentially bioactive molecule worthy of further exploration in medicinal chemistry research. Its unique combination of pharmacophoric elements positions it as a promising candidate for developing novel therapeutic agents with diverse biological activities.
1009746-52-4 (2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one) Related Products
- 893788-06-2(7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1332529-35-7(6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)
- 1955494-28-6(1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)
- 1214341-30-6(2',5-Difluorobiphenyl-2-ol)
- 2137692-38-5(2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol)
- 2728725-56-0((S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride)
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)
- 1337174-63-6(3-(3-methyl-2-nitrophenyl)morpholine)
- 19690-45-0(Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether hydrochloride)
- 2639417-37-9(3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide)




